4-(4-Aminophenyl)-4-oxobutanoic acid
CAS No.: 6945-94-4
Cat. No.: VC1972459
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6945-94-4 |
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Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | 4-(4-aminophenyl)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C10H11NO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14) |
Standard InChI Key | WRBOAZUDXNNWNI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)N |
Canonical SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)N |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
4-(4-Aminophenyl)-4-oxobutanoic acid is uniquely identified by CAS number 6945-94-4 and features a molecular formula of C₁₀H₁₁NO₃ . This compound belongs to the class of phenylketones and is characterized by its amino-substituted aromatic ring connected to an oxobutanoic acid chain. For chemical database purposes, it is represented by the InChI key WRBOAZUDXNNWNI-UHFFFAOYSA-N .
Structural Features
The structural composition of 4-(4-Aminophenyl)-4-oxobutanoic acid consists of three key functional groups:
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A para-aminophenyl group with a primary amine (-NH₂) at the 4-position
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A ketone (C=O) linkage connecting the aromatic ring to the aliphatic chain
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A terminal carboxylic acid group (-COOH)
This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions. The presence of both the amino group and carboxylic acid moiety gives the molecule amphoteric properties, enabling it to function as both an acid and a base under appropriate conditions.
Physical and Chemical Properties
Fundamental Physical Properties
4-(4-Aminophenyl)-4-oxobutanoic acid exhibits several notable physical properties as outlined in Table 1:
Table 1: Physical Properties of 4-(4-Aminophenyl)-4-oxobutanoic acid
The compound typically exists as a solid at room temperature and standard pressure. Its relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino and carboxylic acid groups.
Chemical Reactivity
The chemical behavior of 4-(4-Aminophenyl)-4-oxobutanoic acid is largely determined by its functional groups:
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The primary amine group can participate in numerous reactions including:
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Nucleophilic substitutions
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Salt formation with acids
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Acylation to form amides
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Diazotization reactions
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The ketone moiety can undergo typical carbonyl reactions such as:
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Nucleophilic additions
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Reductions to alcohols
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Condensation reactions
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The carboxylic acid component can engage in:
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Esterification
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Amide formation
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Decarboxylation under specific conditions
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Salt formation with bases
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This combination of reactive functional groups makes 4-(4-Aminophenyl)-4-oxobutanoic acid a versatile building block for further synthetic transformations.
Synthesis Methods
Synthetic Routes
Multiple synthetic approaches for preparing 4-(4-Aminophenyl)-4-oxobutanoic acid have been reported in the literature. One significant method involves using 4-nitrobenzoic acid as the starting material through a multi-step reaction sequence :
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Initial reaction with dicyclohexyl-carbodiimide and DMAP in dichloromethane (26°C, 34h)
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Treatment with sodium ethanolate in N,N-dimethyl-formamide (-5-0°C, 15.5h)
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Reaction in ethanol (52°C, 16h)
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Further reaction with sodium ethanolate in N,N-dimethyl-formamide (16°C, 14h)
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Hydrolysis with sodium hydroxide in ethanol (67°C, 28h)
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Final hydrogenation with hydrogen in ethanol (58°C, 22h, 1520.1 Torr)
Another viable synthetic route involves the reduction of 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid using palladium on activated carbon with hydrogen . This approach is particularly noted for:
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Relatively mild conditions (methanol, 20°C, 750.075 Torr, 3h)
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Good reported yield (69%)
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Selectivity for the nitro reduction without affecting other functional groups
Purification Techniques
Common purification methods for 4-(4-Aminophenyl)-4-oxobutanoic acid include:
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Silica gel column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Salt formation followed by recrystallization for higher purity samples
Analytical Characterization
Spectroscopic Data
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of 4-(4-Aminophenyl)-4-oxobutanoic acid have been documented in chemical databases and research literature:
Table 2: Structural Analogs of 4-(4-Aminophenyl)-4-oxobutanoic acid
These structural variations primarily involve:
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Addition of methyl groups (3-methyl derivative)
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Formation of salt forms (hydrochloride)
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Introduction of additional nitrogen atoms or functional groups
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Acetylation of the amino group
Derivative Formation
The versatile reactivity of 4-(4-Aminophenyl)-4-oxobutanoic acid enables the formation of numerous derivatives through modification of its functional groups. Common derivatization approaches include:
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Esterification of the carboxylic acid group
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Acylation of the amino group
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Reduction of the ketone moiety
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Salt formation with various counterions
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Introduction of additional substituents on the aromatic ring
Future Research Directions
Synthetic Methodology Development
Future research might focus on developing more efficient, environmentally friendly, and scalable methods for synthesizing 4-(4-Aminophenyl)-4-oxobutanoic acid. Potential approaches include:
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Catalytic methods using transition metals
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Flow chemistry for continuous production
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Green chemistry approaches with reduced environmental impact
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One-pot multi-step procedures to minimize isolation steps
Biological Evaluation
Given the structural features and the known biological activities of related compounds, further exploration of the pharmacological properties of 4-(4-Aminophenyl)-4-oxobutanoic acid is warranted. Specific research directions might include:
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Evaluation of enzyme inhibitory properties, particularly against kynurenine pathway enzymes
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Assessment of potential neuroprotective effects
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Investigation of anti-inflammatory or other pharmacological activities
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Development of more potent and selective derivatives through rational design
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